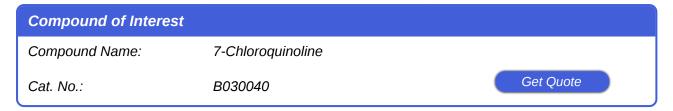


An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroquinoline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₆ClN. It serves as a crucial building block in the synthesis of a wide array of functionalized molecules, most notably in the field of medicinal chemistry. The **7-chloroquinoline** scaffold is the core structure of several important antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine. Its physicochemical properties are fundamental to its reactivity, bioavailability, and overall suitability as a synthetic precursor in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of **7-chloroquinoline**, detailed experimental protocols for their determination, and a workflow for the characterization of such small molecules.

Core Physicochemical Properties

The key physicochemical properties of **7-chloroquinoline** are summarized in the tables below. These parameters are critical for predicting the behavior of the molecule in various chemical and biological systems.



General Properties	
Molecular Formula	C ₉ H ₆ CIN
Molecular Weight	163.60 g/mol [1][2]
Appearance	Light yellow or tan solid[3]
Density	1.3 ± 0.1 g/cm ³ [3]
Thermal Properties	
Melting Point	31.5 °C[4]
Boiling Point	268 °C (lit.)[4]
Solubility and Partitioning	
рКа	3.36 ± 0.14 (Predicted)[4]
logP	2.9[1][3]
Solubility	Slightly soluble in water; Soluble in acetone and chloroform.[4][5]

Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of **7-chloroquinoline**.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of **7-chloroquinoline** in ethanol exhibits a maximum absorption wavelength (λ max) at 319 nm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of **7-chloroquinoline** displays characteristic peaks corresponding to its functional groups. Key vibrational modes include C-H stretching of the aromatic ring, C=C and



C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of **7- chloroquinoline** by providing information about the chemical environment of each proton and carbon atom.

Mass Spectrometry

Mass spectrometry of **7-chloroquinoline** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

Principle: The melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. [6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Procedure:

- A small amount of finely powdered 7-chloroquinoline is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Boiling Point Determination (Distillation Method)



Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For the purification and identification of volatile liquids, distillation is a common method.[7]

Procedure:

- A sample of 7-chloroquinoline is placed in a distillation flask.
- The flask is heated, and the temperature of the vapor is monitored with a thermometer placed at the level of the side-arm leading to the condenser.
- The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[7]

pKa Determination (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.[8]

Procedure:

- A standard solution of 7-chloroquinoline is prepared in a suitable solvent system (e.g., water-ethanol mixture).
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[8][9]

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound. It is determined by measuring the equilibrium distribution of the compound between two immiscible



phases, typically n-octanol and water.[10][11][12]

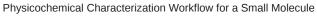
Procedure:

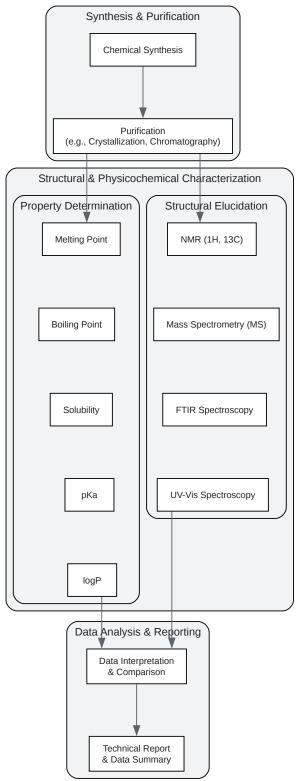
- A known amount of 7-chloroquinoline is dissolved in a mixture of n-octanol and water (presaturated with each other).
- The mixture is shaken vigorously to ensure thorough mixing and allowed to stand for a period to reach equilibrium and for the two phases to separate completely.[10][12][13]
- The concentration of 7-chloroquinoline in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10]
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[11]

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a small molecule like **7-chloroquinoline**.







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Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical characterization of a small molecule.

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